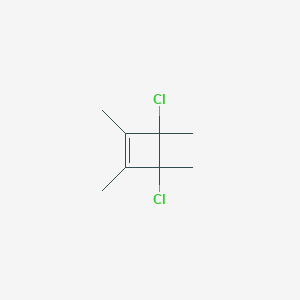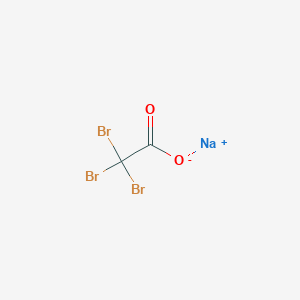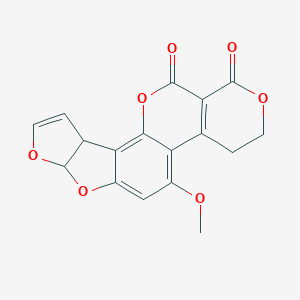
Difluorodiiodomethane
Übersicht
Beschreibung
Synthesis Analysis
Research on difluorodiiodomethane primarily involves exploring efficient synthesis methods. A review highlights the use of trifluoromethanesulfonic acid in organic synthesis, showcasing its potential in promoting reactions leading to compounds like difluorodiiodomethane due to its high protonating power and low nucleophilicity, making it a valuable reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Molecular Structure Analysis
The molecular structure of difluorodiiodomethane plays a crucial role in its reactivity and properties. Studies on related fluorinated compounds suggest that the presence of fluorine atoms significantly affects the molecule's physical and chemical behavior, as seen in fluorinated graphene's unique structural and bonding characteristics, which could provide insights into difluorodiiodomethane's structure (Feng et al., 2016).
Chemical Reactions and Properties
Difluorodiiodomethane participates in various chemical reactions, leveraging its fluorine atoms for reactivity. The review on fluoroalkylation reactions in aqueous media discusses the incorporation of fluorinated groups into organic molecules, highlighting the environmental-friendly aspects and efficiency of reactions involving compounds like difluorodiiodomethane (Song et al., 2018).
Physical Properties Analysis
The physical properties of difluorodiiodomethane, such as solubility, vapor pressure, and thermal stability, are influenced by its molecular structure. Research on perfluorinated compounds indicates that compounds like difluorodiiodomethane might exhibit low vapor pressure and high solubility in water, contributing to their accumulation in surface waters (Prevedouros et al., 2006).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
Difluorodiiodomethane is used in the study of photodissociation dynamics, specifically the simultaneous three-body dissociation of CF2I2 .
Methods of Application or Experimental Procedures
The photodissociation dynamics of difluorodiiodomethane were studied using the time-of-flight crossed laser-molecular beam technique . The experiment involved 248 nm excitation .
Results or Outcomes
The study found that CF2I2 undergoes exclusively a simultaneous three-body dissociation . Two different reaction channels were observed: the dominant one (86%) yields CF2 + I (2P1/2) + I (2P3/2), while the less efficient one (14%) produces the same fragments but in the ground state CF2 + I (2P3/2) + I (2P3/2) . The angle I–C–I between the recoil velocity vectors of the two departing I atoms was determined to be 120° .
2. Photolysis in Condensed Phases
Summary of the Application
Difluorodiiodomethane is used in the study of its photolysis in condensed phases .
Methods of Application or Experimental Procedures
The photolysis of difluorodiiodomethane in condensed phases was studied by a combination of matrix isolation and ultrafast time-resolved spectroscopy, in concert with ab initio calculations .
Results or Outcomes
Safety And Hazards
Chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) . Specific safety and hazard information for difluorodiiodomethane was not found in the search results.
Relevant Papers Several papers were found that discuss difluorodiiodomethane. These include “Difluorodiiodomethane: its preparation, properties and free-radical reactions” by Konrad Seppelt , "Photoinduced electron-transfer reaction of difluorodiiodomethane with azaaromatic compounds and enamines" , and "The gas-phase structure of difluorodiiodomethane, CF2I2" .
Eigenschaften
IUPAC Name |
difluoro(diiodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF2I2/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEBNUZZZSSRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371828 | |
| Record name | DIIODODIFLUOROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.816 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiododifluoromethane | |
CAS RN |
1184-76-5 | |
| Record name | Methane, difluorodiiodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DIIODODIFLUOROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiododifluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)






![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)